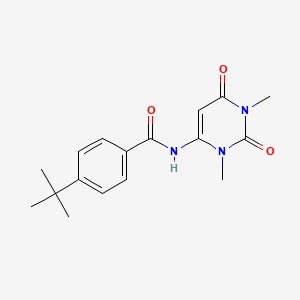![molecular formula C23H24N2O B5792120 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5792120.png)
2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide, also known as NAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amides and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in disease progression. For example, 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. Additionally, 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide has been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide. For example, further studies could be conducted to investigate its potential applications in the treatment of various types of cancer, as well as its neuroprotective effects in the context of neurodegenerative diseases. Additionally, new synthesis methods could be developed to improve the yield and purity of 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide, making it more accessible for research purposes. Finally, more studies could be conducted to investigate the potential side effects of 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide, particularly in the context of long-term use.
合成法
The synthesis of 2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide can be achieved through a multi-step process involving the reaction of 1-naphthylamine with piperidine, followed by the condensation of the resulting product with 4-chlorobenzoyl chloride. The final step involves the reduction of the intermediate with lithium aluminum hydride to yield the desired product.
科学的研究の応用
2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for further research.
特性
IUPAC Name |
2-naphthalen-1-yl-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-23(17-19-9-6-8-18-7-2-3-10-22(18)19)24-20-11-13-21(14-12-20)25-15-4-1-5-16-25/h2-3,6-14H,1,4-5,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYUPBXOXTXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5792041.png)
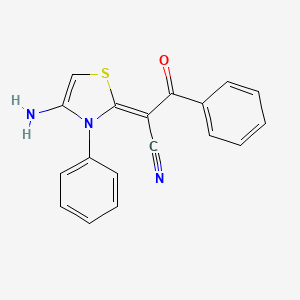

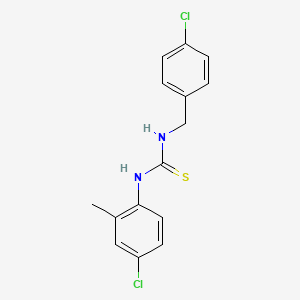
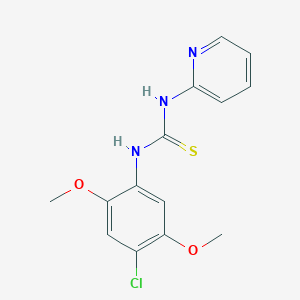
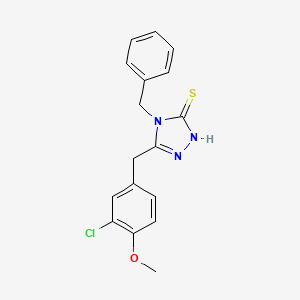
![4-bromo-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5792086.png)
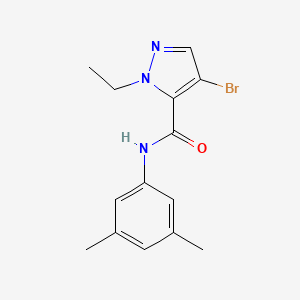
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-difluorobenzenesulfonamide](/img/structure/B5792093.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5792108.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5792116.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5792122.png)
